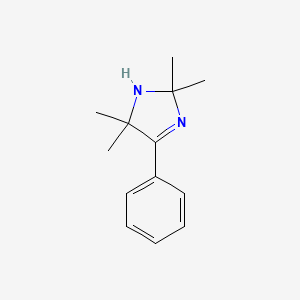
3-Imidazoline, 2,2,5,5-tetramethyl-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Imidazoline, 2,2,5,5-tetramethyl-4-phenyl- is a heterocyclic compound characterized by its imidazoline ring structure. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research. The presence of the phenyl group and the tetramethyl substitutions on the imidazoline ring contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imidazoline, 2,2,5,5-tetramethyl-4-phenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,5,5-tetramethyl-4-phenyl-3-imidazoline-1-oxyl with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents like ethanol or methanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. Supercritical carbon dioxide (SC-CO2) has been employed in some processes to enhance the efficiency of the reaction and reduce the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-Imidazoline, 2,2,5,5-tetramethyl-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroxyl radicals, which are stable and useful in various applications.
Photochemical Degradation: Exposure to light can lead to the degradation of the compound, resulting in the release of nitrogen (II) oxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium persulfate and oxone.
Photochemical Reactions: These reactions typically occur under UV light at room temperature or in glassy matrices at low temperatures.
Major Products
Oxidation: The major product is the corresponding nitroxyl radical.
Photochemical Degradation: The primary product is nitrogen (II) oxide.
Wissenschaftliche Forschungsanwendungen
3-Imidazoline, 2,2,5,5-tetramethyl-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a spin probe in electron spin resonance (ESR) spectroscopy to study polymer systems and materials.
Medicine: Investigated for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Imidazoline, 2,2,5,5-tetramethyl-4-phenyl- involves its ability to form stable nitroxyl radicals. These radicals can interact with other molecules, leading to various chemical transformations. The compound’s paramagnetic properties make it useful in ESR spectroscopy, where it acts as a probe to study the dynamics of polymer systems and other materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethyl-4-oxo-piperidine-1-oxyl (TEMPONE): Another stable nitroxyl radical used in similar applications.
4-Hydrazonomethyl-1-hydroxy-2,2,5,5-tetramethyl-3-imidazoline-3-oxide: A related compound with similar structural features and applications.
Uniqueness
3-Imidazoline, 2,2,5,5-tetramethyl-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and stability. Its phenyl group enhances its reactivity and makes it suitable for a broader range of applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
90277-82-0 |
|---|---|
Molekularformel |
C13H18N2 |
Molekulargewicht |
202.30 g/mol |
IUPAC-Name |
2,2,5,5-tetramethyl-4-phenyl-1H-imidazole |
InChI |
InChI=1S/C13H18N2/c1-12(2)11(14-13(3,4)15-12)10-8-6-5-7-9-10/h5-9,15H,1-4H3 |
InChI-Schlüssel |
HJMZJVYIMNRNSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=NC(N1)(C)C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



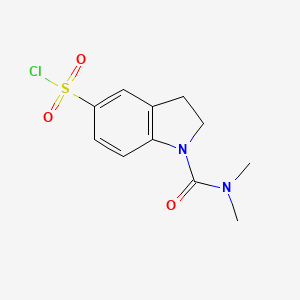
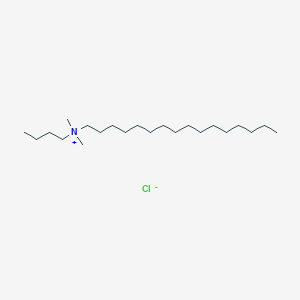
![5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14376098.png)
![2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride](/img/structure/B14376102.png)
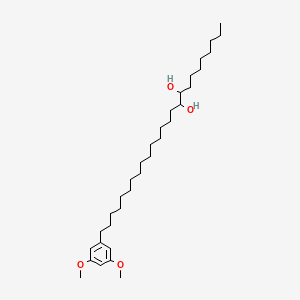
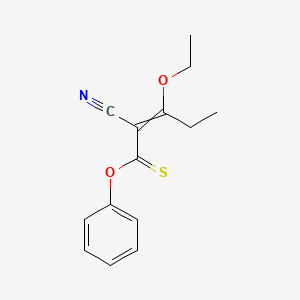
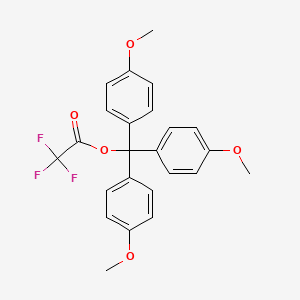

![5-[(5-Chloro-1,3-benzothiazol-2-YL)sulfanyl]pentanoyl chloride](/img/structure/B14376128.png)


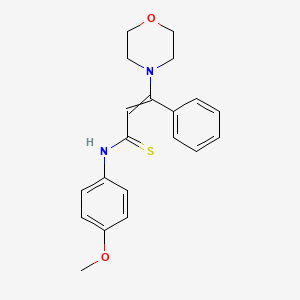
![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)
